Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
CAS No.:
Cat. No.: VC17719345
Molecular Formula: C16H16ClF2N3O2
Molecular Weight: 355.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClF2N3O2 |
|---|---|
| Molecular Weight | 355.76 g/mol |
| IUPAC Name | benzyl 3-(chloromethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C16H16ClF2N3O2/c17-8-12-14(15(18)19)20-13-9-21(6-7-22(12)13)16(23)24-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
| Standard InChI Key | WBEIJLHRIZUYQO-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=NC(=C2CCl)C(F)F)CN1C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physical Properties
The compound features an imidazo[1,2-a]pyrazine core substituted with a chloromethyl group at position 3, a difluoromethyl group at position 2, and a benzyl ester at position 7. Its molecular formula is C₁₆H₁₆ClF₂N₃O₂, with a molecular weight of 355.76 g/mol. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| logP (Partition Coefficient) | ~4.24 (estimated) | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 1 | |
| Polar Surface Area | 48.2 Ų |
The difluoromethyl group enhances metabolic stability and binding affinity to biological targets, while the chloromethyl group contributes to electrophilic reactivity .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically including:
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Core Formation: Condensation of pyrazine derivatives with chloromethyl and difluoromethyl precursors under palladium catalysis.
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Esterification: Introduction of the benzyl ester via nucleophilic acyl substitution.
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Purification: Chromatography or recrystallization to achieve >95% purity.
Industrial methods optimize yield using continuous flow chemistry and catalysts such as Pd(PPh₃)₄ . For example, a 2024 study reported a 68% yield using microwave-assisted synthesis at 120°C for 2 hours.
Key Challenges
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Regioselectivity: Controlling substitution at positions 2 and 3 requires precise stoichiometry.
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Stability: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions .
Biological Activity and Mechanisms
Anticancer Activity
The compound inhibits DDR1 and DDR2 kinases (IC₅₀ = 9.4–20.4 nM), disrupting collagen-induced cancer cell migration . Comparative data:
| Target | IC₅₀ (nM) | Selectivity (vs. 403 kinases) |
|---|---|---|
| DDR1 | 9.4 | >100-fold |
| DDR2 | 20.4 | >50-fold |
Mechanistically, it adopts a DFG-out conformation, blocking ATP binding .
Comparative Analysis with Analogues
Structural analogs highlight the importance of substituents:
| Compound | Key Modification | DDR1 IC₅₀ (nM) |
|---|---|---|
| Target Compound | Cl, CF₂H, Benzyl ester | 9.4 |
| 2-(Difluoromethyl)imidazo[1,2-a]pyrazine | CF₂H only | 45.3 |
| Benzyl 3-(aminomethyl) derivative | NH₂ instead of Cl | 83.1 |
The chloromethyl group improves kinase affinity by 4.8-fold compared to aminomethyl derivatives .
Future Directions
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